5-Pentanamidopyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-(pentanoylamino)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9;/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALUZMIZBAWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentanamidopyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Pentanamide Group: The pentanamide group can be introduced through an amide coupling reaction. This can be achieved by reacting the appropriate pentanoic acid derivative with a pyridine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenolate ion.
Formation of Hydrochloride Salt: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Pentanamidopyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Pentanamidopyridine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Pentanamidopyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
- Molecular Formula : C₁₀H₁₅N₂O·2HCl
- Key Features: Contains a pyridine core with a pentanoyl group and an amine substituent. Unlike 5-pentanamidopyridine-3-carboxylic acid hydrochloride, this compound is a dihydrochloride salt, which may increase its aqueous solubility but reduce stability under high-temperature conditions .
- Applications : Used in peptide synthesis and as a precursor for heterocyclic drug candidates.
(b) Jatrorrhizine Hydrochloride
- Molecular Formula: C₂₀H₂₀NO₄·HCl
- Key Features: A protoberberine alkaloid derivative with a benzylisoquinoline backbone. It lacks the carboxylic acid and pentanamide groups present in this compound but shares the hydrochloride salt .
Functional Analogues with Hydrochloride Salts and Carboxylic Acid Groups
(a) Berberine Hydrochloride
- Molecular Formula: C₂₀H₁₈NO₄·HCl
- Key Features: A benzodioxoloquinoline alkaloid with a chloride counterion. While structurally distinct from this compound, both compounds exhibit pH-dependent solubility due to their carboxylic acid or alkaloid-derived functional groups .
(b) Ranitidine Amino Alcohol Hemifumarate
- Molecular Formula : C₁₃H₂₄N₄O₃S·0.5C₄H₄O₄
- Key Features: A ranitidine derivative with a furanmethanol group. Unlike this compound, this compound forms a hemifumarate salt, which alters its crystallinity and dissolution profile .
- Applications : Investigated as a metabolite of ranitidine, highlighting differences in metabolic stability compared to this compound .
Pharmacological Hydrochlorides with Divergent Scaffolds
(a) Memantine Hydrochloride
- Molecular Formula : C₁₂H₂₁N·HCl
- Key Features : An adamantane-derived NMDA receptor antagonist. Its rigid polycyclic structure contrasts sharply with the planar pyridine ring of this compound .

- Applications : Clinically approved for Alzheimer’s disease, underscoring the therapeutic versatility of hydrochloride salts despite structural dissimilarities .
(b) LY2409881 Hydrochloride
- Molecular Formula : C₂₄H₂₉ClN₆OS·HCl
- Key Features : A benzo[b]thiophene-carboxamide derivative with a cyclopropylamide group. Its complex structure and dual chloride ions differentiate it from the simpler this compound .
- Applications : Acts as an IKK-β inhibitor, demonstrating the broader scope of hydrochloride salts in kinase-targeted therapies .
Key Research Findings and Gaps
- Structural Flexibility : this compound’s pyridine-carboxylic acid scaffold is less explored compared to alkaloid-based hydrochlorides like berberine or jatrorrhizine .
- Solubility vs. Stability: Dihydrochloride salts (e.g., 3-(5-amino-1-pentanoyl)pyridine diHCl) offer enhanced solubility but may compromise thermal stability relative to mono-hydrochlorides .
- Therapeutic Potential: Unlike memantine or LY2409881 hydrochloride, this compound lacks clinical data, indicating a need for targeted pharmacological studies .
Biological Activity
5-Pentanamidopyridine-3-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a carboxylic acid and an amide group. This structure allows for diverse chemical interactions, which are crucial for its biological activity.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The amide and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity.
- π-π Stacking Interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating enzymatic functions.
- Metal Ion Coordination : The compound can coordinate with metal ions, affecting various biochemical pathways.
Biological Activity Overview
Research has indicated that derivatives of 5-pentanamidopyridine-3-carboxylic acid exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
- Enzyme Inhibition : The compound and its derivatives have been evaluated for their ability to inhibit enzymes such as xanthine oxidase, which is relevant in gout treatment.
Comparative Studies
To understand the unique properties of 5-pentanamidopyridine-3-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Aminopyridine-3-carboxylic Acid | Contains amino group instead of amide | Moderate antibacterial properties |
| 5-Bromopyridine-3-carboxylic Acid | Halogen substitution enhances reactivity | Potent enzyme inhibition |
| 5-Chloropyridine-3-carboxylic Acid | Similar to brominated version but less reactive | Antimicrobial activity |
The presence of the pentanamide group in 5-pentanamidopyridine-3-carboxylic acid significantly alters its reactivity and biological activity compared to these compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of 5-pentanamidopyridine-3-carboxylic acid against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential as new antibiotic agents .
- Enzyme Inhibition : Another investigation focused on the inhibition of xanthine oxidase by this compound. The study found that specific modifications to the structure enhanced inhibitory potency, indicating a pathway for developing gout treatments .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Pentanamidopyridine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with pentanamide groups under acidic conditions. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acid intermediates, followed by hydrochlorination . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity before final salt formation .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Use amber vials to avoid light exposure. Prior to use, equilibrate to room temperature in a dry environment. Dispose of waste via approved chemical waste protocols, segregating halogenated organic salts .
Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 2.5–3.5) and methanol (70:30 ratio) at 1 mL/min flow rate. Detect at 207–220 nm for optimal UV absorption .
- NMR : Confirm structural integrity via ¹H/¹³C NMR in DMSO-d6, identifying pyridine protons (δ 8.5–9.0 ppm) and amide NH signals (δ 10–12 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.2) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in HPLC purity analysis results for batches synthesized under varying conditions?
- Methodological Answer : Discrepancies often arise from residual solvents or incomplete salt formation. Validate the HPLC method by:
- Testing column robustness (e.g., Kromasil C18 vs. Zorbax SB-C18).
- Adjusting buffer pH (±0.5 units) to improve peak resolution.
- Performing spiking experiments with known impurities to identify co-eluting contaminants. Cross-validate with LC-MS to confirm molecular weights of impurities .
Q. What strategies can be employed to investigate the compound's stability under different pH and temperature conditions, and how should contradictory data from accelerated degradation studies be interpreted?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC at timed intervals.
- Data Interpretation : Contradictory results (e.g., instability at high pH but stability in thermal stress) suggest pH-dependent degradation pathways. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .
Q. In mechanistic studies, how can researchers differentiate between the compound's direct pharmacological effects and potential artifacts introduced by residual solvents or synthesis byproducts?
- Methodological Answer :
- Control Experiments : Compare biological activity of the purified compound with crude batches using dose-response assays.
- Analytical Profiling : Quantify residual solvents (e.g., DMF, THF) via GC-MS and correlate their presence with observed artifacts.
- Synthesis Optimization : Implement post-synthesis purification steps (e.g., recrystallization in ethanol/water mixtures) to reduce impurities below 0.1% .
Notes
- Data Sources : References to analytical methods and synthesis protocols are derived from peer-reviewed studies on structurally related compounds and validated laboratory practices .
- Methodological Rigor : Emphasis on reproducibility, parameter optimization, and cross-validation aligns with academic research standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

